3-Fluoro-5-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzene, featuring a fluorine atom at the 3-position, a methyl group at the 5-position, and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the chlorosulfonation of 3-fluoro-5-methylbenzene. This process requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed:
Oxidation: Formation of sulfonic acids and sulfonyl chlorides.
Reduction: Formation of sulfonic acids and sulfonamides.
Substitution: Formation of sulfonamides, sulfonic esters, and other derivatives.
Scientific Research Applications
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-5-methylbenzene-1-sulfonyl chloride exerts its effects involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can act as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles present.
Comparison with Similar Compounds
3-Fluoro-4-methylbenzene-1-sulfonyl chloride: Similar structure but with the fluorine and methyl groups in different positions.
3-Fluoro-5-methylbenzenesulfonic acid: A related compound where the sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness: 3-Fluoro-5-methylbenzene-1-sulfonyl chloride is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both fluorine and methyl groups on the benzene ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHCPPLBJCKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214350-72-7 | |
Record name | 3-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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